[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid
CAS No.: 907609-33-0
Cat. No.: VC14560318
Molecular Formula: C22H30N2O2
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 907609-33-0 |
|---|---|
| Molecular Formula | C22H30N2O2 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 2-[5-(aminomethyl)-6-(2,2-dimethylpropyl)-2-ethyl-4-(4-methylphenyl)pyridin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C22H30N2O2/c1-6-18-16(11-20(25)26)21(15-9-7-14(2)8-10-15)17(13-23)19(24-18)12-22(3,4)5/h7-10H,6,11-13,23H2,1-5H3,(H,25,26) |
| Standard InChI Key | HQVOROHHYWZJLD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=C(C(=N1)CC(C)(C)C)CN)C2=CC=C(C=C2)C)CC(=O)O |
Introduction
[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid is a complex organic compound that has garnered attention in pharmaceutical research, particularly in the development of inhibitors for dipeptidyl peptidase IV (DPP-4), an enzyme targeted in the treatment of diabetes. This compound is part of a broader class of pyridine derivatives designed to enhance inhibitory activity against DPP-4 by incorporating a carboxy group that interacts with amino acid residues around the enzyme's catalytic site.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not widely detailed in the literature, similar pyridine derivatives are often prepared through condensation reactions, followed by modifications to introduce the necessary substituents. The use of catalysts and specific reaction conditions can optimize the yield and purity of the final product.
Biological Activity and Applications
The primary biological interest in this compound lies in its potential as a DPP-4 inhibitor. DPP-4 inhibitors are used in the management of type 2 diabetes by enhancing the levels of incretin hormones, which stimulate the release of insulin when glucose levels are elevated. The incorporation of a carboxy group in the pyridine derivative enhances its interaction with the DPP-4 enzyme, potentially increasing its inhibitory efficacy.
| Biological Activity | Description |
|---|---|
| DPP-4 Inhibition | Enhances insulin secretion by inhibiting DPP-4, a key enzyme in glucose metabolism |
| Potential Therapeutic Use | Management of type 2 diabetes |
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